2-Hydrazinylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinazolin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMABXRSPZLOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467587 | |
| Record name | Quinazolin-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36265-27-7 | |
| Record name | Quinazolin-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Innovations for 2 Hydrazinylquinazoline
Established Synthetic Pathways for the 2-Hydrazinylquinazoline Core
Traditional methods for the synthesis of 2-hydrazinylquinazolines have been well-documented, primarily involving the nucleophilic substitution of a suitable leaving group on the quinazoline (B50416) ring with hydrazine (B178648) or the construction of the quinazoline ring itself followed by the introduction of the hydrazinyl group.
Hydrazinolysis of Substituted Quinazolines
A primary and straightforward method for the synthesis of this compound is the hydrazinolysis of 2-haloquinazolines, most commonly 2-chloroquinazoline (B1345744). This reaction involves the nucleophilic displacement of the chloride ion by hydrazine hydrate (B1144303). The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated to facilitate the substitution. rjptonline.orgcdnsciencepub.com
The general scheme for this reaction is as follows:
Reaction of 2-chloroquinazoline with hydrazine hydrate to yield this compound.
The efficiency of this reaction can be influenced by the nature of the substituents on the quinazoline ring. For instance, the hydrazinolysis of 2-chloro-4-aminoquinazolines has been reported to proceed smoothly to yield the corresponding 2-hydrazinyl-4-aminoquinazoline derivatives. rjptonline.org Similarly, treatment of 2-methyl-4-chloroquinazoline with a significant excess of hydrazine hydrate at low temperatures has been shown to produce 2-methyl-4-hydrazinoquinazoline in good yield. cdnsciencepub.com
In some cases, the position of the leaving group on the quinazoline ring dictates the product. For example, hydrazinolysis of 4-chloro-2-methylquinazoline (B1587004) has been used to synthesize 4-hydrazinyl-2-methylquinazoline. cdnsciencepub.com This highlights the versatility of the hydrazinolysis reaction in accessing different isomers of hydrazinylquinazolines, depending on the starting material.
A study on the synthesis of novel quinazoline derivatives reported the hydrazinolysis of a 4-chloroquinazoline (B184009) derivative to afford the corresponding 4-hydrazinylquinazoline. ekb.eg This further underscores the broad applicability of this method.
Table 1: Examples of Hydrazinolysis of Substituted Quinazolines
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Chloro-4-aminoquinazolines | Hydrazine hydrate | Reflux in Ethanol | 2-[2-(1,3,4-thiadiazol-2-yl)hydrazinyl]quinazolin-4-amines | Not specified | rjptonline.org |
| 4-Chloro-2-methylquinazoline | 85% Hydrazine hydrate | 0°C, gradual addition | 2-Methyl-4-hydrazinoquinazoline | 80 | cdnsciencepub.com |
| 6,8-dibromo-2-(3,4-dichlorophenyl)-4-chloroquinazoline | Hydrazine hydrate | Not specified | 6,8-dibromo-2-(3,4-dichlorophenyl)-4-hydrazinylquinazoline | Not specified | ekb.eg |
Multi-Step Preparations Involving Quinazoline Ring Formation
The synthesis of 2-hydrazinylquinazolines can also be achieved through multi-step sequences that first construct the quinazoline ring from acyclic precursors, followed by the introduction of the hydrazinyl moiety. A common starting material for this approach is anthranilic acid or its derivatives. researchgate.netcore.ac.uk
One such pathway involves the initial formation of a 2-substituted-4(3H)-quinazolinone. For example, anthranilic acid can be reacted with a suitable reagent to form a 2-mercapto-4(3H)-quinazolinone, which can then be converted to a 2-chloroquinazoline. Subsequent reaction with hydrazine hydrate yields the desired this compound.
A reported multi-step synthesis starts from anthranilic acid, which is first converted to 2-benzamidobenzoic acid. Chlorination of this intermediate yields 2-benzamidobenzoyl chloride, which upon reaction with hydrazine, furnishes 3-amino-2-phenylquinazolin-4(3H)-one. researchgate.net While this specific example leads to an N-aminoquinazolinone, similar strategies can be adapted to synthesize C-hydrazinylquinazolines.
Another general approach involves the cyclization of N-(2-cyanophenyl)formamide derivatives in the presence of a dehydrating agent to form the quinazoline ring. The resulting quinazoline can then be functionalized at the 2-position. For instance, intramolecular cyclization of substituted formamides in the presence of phosphorus oxychloride can yield 2-chloroquinazolines, which are then readily converted to 2-hydrazinylquinazolines via hydrazinolysis. rjptonline.org
Advanced Synthetic Approaches to this compound and its Derivatives
In recent years, there has been a significant drive towards the development of more efficient, rapid, and environmentally friendly synthetic methods. These advanced approaches often lead to higher yields, shorter reaction times, and a reduction in the use of hazardous solvents and reagents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. fip.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinazoline derivatives. nih.govrsc.orgmdpi.com The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.
For the synthesis of this compound derivatives, microwave irradiation can be employed in the hydrazinolysis of 2-chloroquinazolines. The focused heating provided by microwaves can lead to a rapid and efficient substitution reaction. nih.govresearchgate.net For instance, the synthesis of 2-quinoxalinone-3-hydrazone derivatives has been efficiently achieved using microwave irradiation. nih.gov A similar approach can be envisioned for the synthesis of 2-hydrazinylquinazolines.
A study on the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives demonstrated the efficiency of microwave irradiation (160-320 Watts for 2-8 minutes) in the reaction of methyl salicylate (B1505791) with hydrazine hydrate, yielding the product in high yield. fip.org This suggests that the formation of the hydrazinyl moiety can be effectively promoted by microwave energy.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |
| Hydrazinolysis of 2-chloroquinazolines | Hours of refluxing | Minutes of irradiation | Reduced reaction time, potentially higher yield |
| Synthesis of quinoline (B57606) derivatives | Often requires high temperatures and long reaction times | Reduced reaction times and improved yields mdpi.com | Energy efficiency, faster synthesis |
Solvent-Free Reaction Conditions
Solvent-free synthesis, also known as solid-state or neat reaction, is a green chemistry approach that aims to minimize or eliminate the use of volatile organic solvents. researchgate.net These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support, or by heating a mixture of the reactants in the absence of a solvent (fusion method). ajol.infomdpi.com
The synthesis of quinoline scaffolds has been reported via a solvent-free fusion method, where a Knoevenagel product was cyclized with sulfanilamides in a sealed tube at high temperatures. ajol.info This indicates the feasibility of constructing the quinazoline ring system under solvent-free conditions. The subsequent introduction of the hydrazinyl group could potentially be carried out under similar solvent-free or minimal-solvent conditions.
Mechanochemical synthesis using a ball mill is another solvent-free technique that has been successfully employed for the preparation of various organic compounds, including biphenyltetracarboxydiimides, with excellent yields and very short reaction times. mdpi.com This high-energy milling process can promote reactions between solid reactants without the need for a solvent. The application of mechanochemistry to the synthesis of this compound could offer a highly efficient and environmentally friendly alternative to traditional solution-phase methods. Research has shown that solvent-free synthesis of octahydroquinazolinone derivatives can be achieved using microwave irradiation and a catalyst. ijarsct.co.in
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov MCRs are highly atom-economical and efficient, allowing for the rapid generation of complex molecules from simple precursors. beilstein-journals.orgfrontiersin.orgrsc.org
While specific multicomponent reactions for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to design novel synthetic routes. For example, a one-pot reaction involving an ortho-amino benzonitrile, a source of the C2-carbon of the quinazoline ring, and hydrazine could potentially lead to the formation of the this compound scaffold.
Knoevenagel-based multicomponent approaches have been used to synthesize quinazolinone derivatives. beilstein-journals.org It is conceivable that a similar strategy could be developed where hydrazine or a protected form of hydrazine is one of the components, leading directly to a this compound derivative. The versatility of MCRs allows for the introduction of diverse substituents, making them a powerful tool for the creation of libraries of bioactive compounds. nih.govresearchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is critical for reducing the environmental footprint of pharmaceutical and chemical manufacturing. These principles encourage the use of sustainable materials, the reduction of waste, and the improvement of energy efficiency. For this compound, synthetic strategies are increasingly evaluated based on their adherence to these green metrics.
Sustainable Reagent and Solvent Selection
The selection of reagents and solvents is a cornerstone of green synthetic chemistry. The ideal choices are non-toxic, renewable, and have a minimal environmental impact.
A common pathway to synthesize hydrazinylquinazolines involves the nucleophilic substitution of a halogenated quinazoline precursor, such as a 2-chloroquinazoline derivative, with hydrazine hydrate. heteroletters.orgcdnsciencepub.com Research has shown the use of various solvents for this type of transformation. For instance, the synthesis of 2-hydrazinyl-4-methylquinazoline has been successfully carried out using absolute ethanol as the reaction solvent. cdnsciencepub.com Ethanol is often considered a greener solvent compared to more hazardous options due to its lower toxicity and because it can be derived from renewable resources. Similarly, methanol (B129727) has been used as a solvent in the reaction of 2,4-dichloroquinazoline (B46505) with hydrazine hydrate. heteroletters.org
Innovations in the broader field of quinazoline synthesis point towards even more sustainable options. Methodologies that reduce or eliminate organic solvents are highly desirable. These include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and often leads to higher yields with less energy consumption and sometimes without a solvent. mdpi.com For example, a microwave-assisted green process has been developed for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones, demonstrating the potential for this technology in the field. mdpi.comresearchgate.net
'On-water' synthesis: Using water as a solvent is an excellent green chemistry approach. An efficient synthesis of 2,3-dihydroquinazoline-4(1H)-ones has been reported using water as the solvent and a recyclable silica (B1680970) chloride catalyst. biomedres.us
Solvent-free reactions: Conducting reactions without any solvent is the ideal scenario, as it completely eliminates solvent-related waste. biomedres.us
While these specific advanced methods have not been extensively documented for the direct synthesis of this compound itself, they represent promising avenues for future research to develop more sustainable synthetic routes. The use of biocatalysts and ionic liquids also offers potential green alternatives to traditional chemical processes.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comchemistry-teaching-resources.com A higher atom economy signifies less waste generation.
The synthesis of 2-hydrazinylquinazolines via the reaction of a chloro-substituted quinazoline with hydrazine hydrate is a substitution reaction. These reactions are often less atom-economical than addition or rearrangement reactions because they inherently produce a byproduct (in this case, hydrochloric acid, which is typically neutralized by a base, forming a salt). chemistry-teaching-resources.com
To illustrate the concept, the theoretical atom economy for the synthesis of this compound from 2-Chloroquinazoline and Hydrazine can be calculated.
Reaction: C₈H₅ClN₂ (2-Chloroquinazoline) + N₂H₄ (Hydrazine) → C₈H₈N₄ (this compound) + HCl (Hydrochloric Acid)
Interactive Table: Atom Economy Calculation for this compound Synthesis
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| 2-Chloroquinazoline | C₈H₅ClN₂ | 164.60 | Reactant |
| Hydrazine | N₂H₄ | 32.05 | Reactant |
| This compound | C₈H₈N₄ | 160.18 | Desired Product |
| Hydrochloric Acid | HCl | 36.46 | Byproduct |
Calculation:
Formula: % Atom Economy = (Molar mass of desired product / Sum of molar masses of all reactants) x 100
Calculation: (160.18 / (164.60 + 32.05)) x 100 = 81.44%
This calculation shows that, even under ideal conditions with 100% yield, nearly 19% of the reactant mass is converted into a byproduct. Improving atom economy could involve designing alternative synthetic routes, such as addition reactions, that incorporate a greater proportion of the reactant atoms into the final product. chemistry-teaching-resources.com
Interactive Table: Summary of a Synthetic Approach for a this compound Derivative cdnsciencepub.com
| Parameter | Details |
| Reaction | 2-chloro-4-methylquinazoline with excess aqueous 85% hydrazine hydrate |
| Solvent | Absolute Ethanol |
| Temperature | Initial addition at 0°C, then stirred at room temperature |
| Reaction Time | 1.75 hours |
| Reported Yield | 80% |
| Noted Byproduct | bis(4-methylquinazolin-2-yl)hydrazine |
Chemical Transformations and Derivatization Strategies
Reactivity of the Hydrazine (B178648) Moiety as a Nucleophile and Synthon
The hydrazine group in 2-hydrazinylquinazoline is a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to its use as a synthon for constructing more complex molecular architectures.
Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones)
The reaction of this compound with aldehydes and ketones is a classic condensation reaction that results in the formation of hydrazones. chemguide.co.uk This reaction, often catalyzed by acid, involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. uci.eduwikipedia.org The resulting hydrazones are stable compounds and can serve as intermediates for further synthetic modifications.
For instance, the reaction of 4-hydrazinylquinazoline with various aromatic aldehydes has been reported to yield the corresponding Schiff bases. ekb.eg Similarly, condensation with ketones like N-benzylpiperidone and cyclohexane-1,2-dione leads to the formation of spiro-quinazolines. researchgate.net The reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) is a well-established qualitative test for aldehydes and ketones, producing a characteristic colored precipitate. chemguide.co.uksavemyexams.com
Table 1: Examples of Condensation Reactions with Carbonyl Compounds
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Aromatic Aldehyde | Schiff Base | ekb.eg |
| This compound | Ketone (e.g., N-benzylpiperidone) | Spiro-quinazoline | researchgate.net |
| Aldehyde/Ketone | 2,4-Dinitrophenylhydrazine | Hydrazone (colored precipitate) | chemguide.co.uksavemyexams.com |
Cyclocondensation for Novel Fused Heterocyclic Systems (e.g., Triazoles, Pyrazoles, Thiadiazoles)
The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a reactive quinazoline (B50416) ring, makes it an excellent precursor for cyclocondensation reactions. vulcanchem.com These reactions lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Triazoles: Reaction of this compound with reagents containing a one-carbon unit, such as formic acid or its derivatives, can lead to the formation of triazolo[4,3-a]quinolines. researchgate.net For example, refluxing 2-hydrazinocinchoninic acid amides with formic acid results in the formation of 1,2,4-triazolo[4,3-a]quinoline-9-carboxylic acid amides. researchgate.net Similarly, reaction with carbon disulfide can yield triazolo[4,3-c]quinazoline-3(2H)-thione derivatives. ekb.eg
Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be achieved through the reaction of this compound with 1,3-dicarbonyl compounds. For example, treatment of 4-hydrazinyl-6,7-dimethoxyquinazoline (B8714946) with acetylacetone (B45752) can yield pyrazole-fused quinazolines. researchgate.net
Thiadiazoles: Condensation of this compound with thiocyanates or by reacting it with compounds already containing a thiadiazole ring can lead to the formation of quinazolinyl-thiadiazole derivatives. rjptonline.org For instance, 2-chloro-quinazolin-4-amine can be condensed with 2-hydrazino-5-aryl/alkyl-1,3,4-thiadiazoles to produce 2-[2-(1,3,4-thiadiazol-2-yl)hydrazinyl]quinazolin-4-amines. rjptonline.org
Table 2: Examples of Cyclocondensation Reactions
| Reactant(s) | Resulting Fused System | Reference |
| This compound, Formic Acid | Triazolo[4,3-a]quinoline | researchgate.net |
| 4-Hydrazinylquinazoline, Carbon Disulfide | Triazolo[4,3-c]quinazoline-3(2H)-thione | ekb.eg |
| This compound, 1,3-Dicarbonyl Compound | Pyrazole-fused quinazoline | researchgate.net |
| 2-Chloro-quinazolin-4-amine, 2-Hydrazino-1,3,4-thiadiazole | Quinazolinyl-thiadiazole | rjptonline.org |
Reactions with Isothiocyanates and Related Electrophiles
The nucleophilic hydrazine moiety of this compound readily reacts with isothiocyanates. arkat-usa.org This reaction typically involves the addition of the hydrazine to the electrophilic carbon of the isothiocyanate group, forming a thiosemicarbazide (B42300) derivative. sci-hub.se These thiosemicarbazide intermediates can then undergo further cyclization to form various heterocyclic systems.
For example, the reaction of 4-hydrazinylquinazoline with substituted benzoyl isothiocyanates yields quinazoline derivatives containing a thiosemicarbazide moiety. sci-hub.se These reactions are often carried out in a suitable solvent like ethanol (B145695) or propanol. reddit.com The resulting thiourea (B124793) derivatives can be valuable precursors for the synthesis of other heterocyclic compounds. tsijournals.com
Functionalization of the Quinazoline Ring System
Beyond the reactivity of the hydrazine group, the quinazoline ring itself can be functionalized, allowing for the introduction of various substituents. This derivatization can significantly influence the chemical and biological properties of the resulting molecules.
Substituent Effects on Reactivity and Selectivity
The presence of substituents on the quinazoline ring can have a profound impact on the reactivity of the molecule and the regioselectivity of subsequent reactions. These effects are primarily governed by the electronic nature of the substituents (electron-donating or electron-withdrawing) and their position on the ring. libretexts.orgopenstax.orglibretexts.org
Activating Groups: Electron-donating groups (e.g., -OH, -NH2, -OCH3) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.orglibretexts.org These groups generally direct incoming electrophiles to the ortho and para positions relative to the substituent. libretexts.org For example, the presence of methoxy (B1213986) groups on the quinazoline ring has been shown to influence the cytotoxic activity of the resulting derivatives. sci-hub.se
Deactivating Groups: Electron-withdrawing groups (e.g., -NO2, -CN, -COOH) decrease the electron density of the ring, making it less reactive towards electrophiles. libretexts.orgopenstax.org These groups typically direct incoming electrophiles to the meta position. libretexts.org Halogens are an exception, as they are deactivating yet direct to the ortho and para positions. libretexts.org
Regioselective Derivatization Strategies
Achieving regioselectivity in the derivatization of the quinazoline ring is crucial for synthesizing specific target molecules. This can be accomplished through various strategies, including the use of directing groups and the careful choice of reaction conditions.
For instance, in the synthesis of polysubstituted quinazolines, the order of introduction of substituents is critical. The existing groups on the ring will dictate the position of the next substitution. msu.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, offer powerful methods for the regioselective introduction of substituents at specific positions of the quinazoline ring, provided a suitable leaving group (e.g., a halogen) is present. rroij.com
Design and Synthesis of Advanced Hydrazinylquinazoline Derivatives
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of advanced derivatives. The reactivity of the hydrazine moiety allows for numerous chemical transformations, enabling the strategic design and construction of complex molecules with tailored properties. Key derivatization strategies primarily involve reactions at the terminal nitrogen atom of the hydrazine group, leading to the formation of hydrazones, sulfonamides, and more complex heterocyclic systems.
One of the most prevalent strategies for derivatizing this compound is through condensation reactions with various aldehydes and ketones to form hydrazone linkages (-N-N=CH-). This approach is widely utilized due to the simplicity of the reaction and the diversity of available carbonyl compounds. Researchers have successfully synthesized series of quinazolinone-hydrazone derivatives by reacting a this compound precursor with different aryl aldehydes. sci-hub.seresearchgate.net For instance, quinazolinone-hydrazones have been prepared by the hydrazinolysis of a mercaptoquinazolinone to yield the this compound intermediate, which is subsequently treated with substituted aryl aldehydes. sci-hub.se Specific examples include the reaction with 2,3-dichlorophenyl and 2,4-dihydroxyphenyl aldehydes. researchgate.net Similarly, (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline was synthesized through the reaction of 4-hydrazinylquinazoline with pyridine-2-carbaldehyde. researchgate.net This method allows for the introduction of a wide range of substituents, thereby modulating the electronic and steric properties of the final molecule.
Another significant derivatization pathway involves the reaction of this compound with sulfonyl chlorides. This reaction leads to the formation of N'-quinazolinyl-benzenesulfonohydrazide derivatives. A notable example is the synthesis of compounds derived from 2,5-dichloro-4-hydrazinylquinazoline, which is obtained by treating 2,4,5-trichloroquinazoline (B172733) with hydrazine hydrate (B1144303). nih.gov The resulting hydrazinyl intermediate is then reacted with various benzenesulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) (Et3N) to yield the corresponding sulfonhydrazides. nih.gov
Beyond simple condensation and acylation, this compound can be used as a building block for constructing more elaborate heterocyclic systems. An example of this is the synthesis of 2-[2-(1,3,4-thiadiazol-2-yl)hydrazinyl] quinazolin-4-amine (B77745) derivatives. researchgate.net In this multi-step synthesis, a 2-chloroquinazoline (B1345744) is condensed with a 2-hydrazino-1,3,4-thiadiazole derivative. researchgate.net This strategy effectively links the quinazoline core to another heterocyclic system via the hydrazine bridge, creating a larger, more complex molecular architecture.
The design of these advanced derivatives is often guided by the goal of exploring new chemical space for various applications. The choice of reactants, such as specific aldehydes or sulfonyl chlorides, is a critical aspect of the design process, allowing for the fine-tuning of the final compound's structure and potential function.
Table 1: Examples of Synthesized Hydrazinylquinazoline Derivatives
| Starting Hydrazinylquinazoline | Reactant | Resulting Derivative Type | Example Product Name | Reference |
| 2-Hydrazinyl-3-methylquinazolin-4(3H)-one | Substituted Aryl Aldehydes (e.g., 2,3-dichlorobenzaldehyde) | Hydrazone | (Z)-N'-(2,3-dichlorobenzylidene)-2-hydrazinyl-3-methylquinazolin-4(3H)-one | researchgate.net |
| 2,5-Dichloro-4-hydrazinylquinazoline | Benzenesulfonyl Chlorides (e.g., 4-chlorobenzenesulfonyl chloride) | Sulfonhydrazide | 4-Chloro-N'-(2,5-dichloroquinazolin-4-yl)benzenesulfonohydrazide | nih.gov |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one (precursor) | Substituted Aryl Aldehydes (e.g., 2,4-dihydroxybenzaldehyde) | Hydrazone | (Z)-2-((2-(2,4-dihydroxybenzylidene)hydrazinyl)thio)-3-phenylquinazolin-4(3H)-one | sci-hub.seresearchgate.net |
| 2-Chloro-4-aminoquinazoline (precursor) | 5-Aryl/alkyl-2-hydrazino-1,3,4-thiadiazoles | Linked Heterocycle | 2-[2-(5-Phenyl-1,3,4-thiadiazol-2-yl)hydrazinyl]quinazolin-4-amine | researchgate.net |
| 4-Hydrazinylquinazoline | Pyridine-2-carbaldehyde | Hydrazone | (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | researchgate.net |
Mechanistic Investigations of 2 Hydrazinylquinazoline Reactions
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 2-hydrazinylquinazoline are diverse, with cyclization reactions being a prominent class. One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, such as triazoloquinazolines. These reactions typically proceed through a series of steps involving nucleophilic attack, condensation, and subsequent intramolecular cyclization.
The reaction of this compound with various electrophiles, such as aldehydes, ketones, or orthoesters, initiates these pathways. For instance, the reaction with an aldehyde leads to the formation of a hydrazone, which can then undergo cyclization. The specific pathway and the nature of the transition states are highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts.
Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating these complex reaction pathways and characterizing the associated transition states. harvard.edulibretexts.org These studies can map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. rsc.orgbeilstein-journals.org A transition state represents the highest energy point along this path and is characterized by a single imaginary frequency in its vibrational analysis. libretexts.org While specific computational data for this compound reactions is not extensively reported, the general principles of such reactions are well-established. For example, the cyclization of a hydrazone intermediate to form a triazoloquinazoline would involve a transition state where the new carbon-nitrogen or nitrogen-nitrogen bond is partially formed. The energy barrier associated with this transition state, the activation energy, determines the rate of the reaction.
A plausible reaction pathway for the formation of a triazolo[5,1-b]quinazoline derivative from this compound and an orthoester is depicted below. The reaction likely proceeds through initial condensation to form a hydrazonoether intermediate, which then undergoes an intramolecular cyclization. The transition state for the cyclization step would involve a concerted process of bond formation and breaking.
| Reaction Step | Description | Plausible Intermediate/Transition State |
| 1. Condensation | Reaction of this compound with an orthoester. | Hydrazonoether intermediate |
| 2. Cyclization | Intramolecular nucleophilic attack of the quinazoline (B50416) nitrogen onto the imine carbon. | Cyclic transition state |
| 3. Aromatization | Elimination of an alcohol molecule to form the stable aromatic triazoloquinazoline ring. | Triazolo[5,1-b]quinazoline product |
It is important to note that alternative pathways, such as those involving stepwise bond formation with charged intermediates, may also be possible depending on the specific reactants and conditions. Detailed computational modeling is required to definitively establish the lowest energy pathway and the precise geometry and energy of the transition states for each specific reaction of this compound.
Identification and Characterization of Key Intermediates
The identification and characterization of reaction intermediates are paramount to understanding the step-by-step mechanism of a chemical transformation. In the reactions of this compound, several key intermediates are proposed and, in some cases, have been indirectly observed or are inferred from the reaction products.
A common and crucial type of reaction for this compound involves its condensation with carbonyl compounds, such as aldehydes and ketones. libretexts.orgrsc.org This reaction proceeds through the formation of a Schiff base , also known as a hydrazone in this context. nih.govmetu.edu.trnih.gov The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto the electrophilic carbonyl carbon. This addition forms an unstable tetrahedral intermediate called a carbinolamine . nih.gov The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. nih.gov
The formation of these hydrazone intermediates is often a critical step in the synthesis of more complex heterocyclic systems. For example, the hydrazone can be designed to contain other functional groups that can subsequently react intramolecularly to form a new ring.
While the isolation of carbinolamine intermediates is generally challenging due to their instability, hydrazones are often stable enough to be isolated and characterized by standard spectroscopic techniques such as NMR, IR, and mass spectrometry. The formation of the C=N bond in the hydrazone can be confirmed by the appearance of a characteristic absorption band in the IR spectrum and specific signals in the 1H and 13C NMR spectra.
The following table summarizes the key intermediates in the reaction of this compound with a generic aldehyde:
| Intermediate | Structure | Formation Pathway | Significance |
| Carbinolamine | Tetrahedral intermediate with a hydroxyl and an amino group on the same carbon. | Nucleophilic addition of the hydrazine (B178648) to the carbonyl group. | Unstable, transient species leading to the hydrazone. |
| Hydrazone (Schiff Base) | Contains a C=N double bond formed from the condensation of the hydrazine and the aldehyde. | Dehydration of the carbinolamine intermediate. | Stable intermediate, often isolated; key precursor for subsequent cyclization reactions. |
The reactivity of these intermediates is central to the synthetic utility of this compound. The hydrazone, for instance, can exist as E and Z isomers, and the specific isomer formed can influence the stereochemical outcome of subsequent reactions.
Stereochemical Aspects and Control in Derivatization Reactions
The principles of stereochemistry are fundamental to understanding the three-dimensional nature of molecules and reactions. Stereoselective and stereospecific reactions are of paramount importance in organic synthesis, particularly in the preparation of chiral molecules which are prevalent in pharmaceuticals and natural products. rsc.orgchemrxiv.orgnih.gov A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be, while a stereospecific reaction is one in which the stereochemistry of the reactant determines the stereochemistry of the product. rsc.org
In the context of this compound, derivatization reactions that create new stereocenters could potentially lead to a mixture of stereoisomers. The control of this stereochemical outcome is a significant challenge and an area of active research in synthetic chemistry. For example, the reaction of this compound with a chiral aldehyde, which already possesses a stereocenter, would result in the formation of diastereomeric hydrazones. The ratio of these diastereomers would be determined by the degree of diastereoselectivity of the reaction, which is influenced by steric and electronic interactions in the transition state. beilstein-journals.orgmsu.edu
Furthermore, if the reaction of this compound with an achiral aldehyde were to be carried out in the presence of a chiral catalyst, it could proceed enantioselectively, leading to an excess of one enantiomer of the product. rsc.orgmetu.edu.trmetu.edu.tr This approach is a cornerstone of asymmetric catalysis.
Despite the importance of stereocontrol, specific studies detailing the stereochemical aspects of derivatization reactions of this compound are not widely available in the reviewed scientific literature. The potential for creating chiral derivatives from this scaffold is significant, and would likely involve one of the following strategies:
Use of Chiral Substrates: Reacting this compound with a chiral electrophile (e.g., a chiral aldehyde or ketone) to form diastereomeric products that could potentially be separated. beilstein-journals.orgmsu.edu
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the this compound molecule to direct the stereochemical course of a subsequent reaction.
Use of Chiral Catalysts: Employing a chiral acid, base, or metal complex to catalyze a reaction with an achiral substrate in an enantioselective manner.
The development of stereoselective methods for the derivatization of this compound would be a valuable addition to the synthetic chemist's toolbox, enabling the synthesis of novel, enantiomerically enriched quinazoline-based compounds for various applications.
Application of In Situ Spectroscopic Techniques in Mechanistic Studies
In situ spectroscopic techniques are invaluable tools for the real-time monitoring of chemical reactions, providing a window into the dynamic changes occurring in the reaction mixture. iastate.edursc.orgbeilstein-journals.orgmdpi.comchemrxiv.orgmdpi.comnih.govspectroscopyonline.commdpi.comsioc-journal.cnrsc.orgrsc.orgresearchgate.net These methods allow for the identification of transient intermediates, the determination of reaction kinetics, and the elucidation of reaction mechanisms without the need for isolating individual components. The most common in situ techniques in this context are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
While the direct application of in situ spectroscopic techniques to the mechanistic study of this compound reactions is not extensively documented in the current literature, their potential utility is clear.
In Situ NMR Spectroscopy:
In situ NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture as the reaction progresses. nih.goviastate.educhemrxiv.orgnih.govmdpi.comsioc-journal.cnrsc.org By acquiring NMR spectra at regular intervals, one can track the disappearance of reactant signals and the appearance of product and intermediate signals. For the reaction of this compound with an aldehyde, one could potentially observe the formation of the carbinolamine intermediate, although its low concentration and short lifetime might make it challenging to detect. The formation of the more stable hydrazone intermediate, however, would be readily observable by the appearance of its characteristic NMR signals. nih.gov Kinetic data can be extracted from the changes in signal intensity over time, allowing for the determination of reaction rates and orders.
In Situ FT-IR Spectroscopy:
In situ FT-IR spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. iastate.edursc.orgmdpi.commdpi.comspectroscopyonline.comrsc.org In the condensation of this compound with a carbonyl compound, the disappearance of the C=O stretching vibration of the carbonyl reactant and the appearance of the C=N stretching vibration of the hydrazone product could be monitored in real-time. This would provide a direct measure of the reaction progress. Furthermore, changes in the N-H stretching region could provide insights into the involvement of the hydrazine moiety in the reaction.
The data obtained from these in situ techniques can be used to construct concentration-time profiles for the various species in the reaction, which are essential for proposing and validating a reaction mechanism.
The following table outlines the potential applications of in situ spectroscopy for studying a hypothetical cyclization reaction of a this compound derivative:
| Spectroscopic Technique | Information Obtainable | Potential Observations |
| In Situ NMR | Structural information, reaction kinetics, identification of intermediates. | Disappearance of reactant signals, appearance of hydrazone intermediate signals, followed by the appearance of the final cyclized product signals. |
| In Situ FT-IR | Functional group analysis, reaction progress. | Decrease in C=O band intensity, increase in C=N band intensity, changes in N-H and other characteristic bands of the quinazoline ring. |
The application of these powerful analytical techniques to the reactions of this compound would undoubtedly provide a wealth of mechanistic information, paving the way for a more rational design of synthetic routes to novel and functionalized quinazoline derivatives.
Despite a comprehensive search for scientific literature, there is a notable lack of specific research focused solely on the coordination chemistry of the compound This compound . The available body of work predominantly investigates the metal complexes of its derivatives, particularly Schiff base ligands formed by the condensation of this compound with various aldehydes and ketones.
These derivatives, such as (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, present more complex ligand systems with additional coordination sites, which have been the primary focus of synthesis and characterization studies. Research indicates that this compound and its isomers often serve as precursors or intermediates in the synthesis of these more elaborate multidentate ligands.
Consequently, detailed information required to populate the specific sections and subsections of the requested article outline for this compound is not available in the current scientific literature. This includes specific data on its ligand architecture, the synthesis of its simple transition metal complexes, and their structural and spectroscopic characterization. The extensive research available is on its derivatives, which falls outside the strict scope of this article. Therefore, it is not possible to generate the requested content focusing solely on the coordination chemistry of this compound.
Coordination Chemistry of 2 Hydrazinylquinazoline and Its Ligands
Theoretical Understanding of Metal-Ligand Interactions
The coordination of metal ions by ligands like 2-hydrazinylquinazoline and its derivatives results in complexes with distinct electronic properties and stabilities. A theoretical understanding of the interactions between the metal center and the ligand is crucial for rationalizing their structures, spectral characteristics, and reactivity. This understanding is primarily achieved through the application of quantum chemical methods and established bonding theories, which provide a framework for describing the electronic structure of coordination bonds and the factors governing complex stability.
Electronic Structure Analysis of Coordination Bonds
The analysis of the electronic structure in coordination complexes of this compound derivatives heavily relies on computational chemistry, particularly Density Functional Theory (DFT). researchgate.net DFT calculations provide profound insights into the nature of the metal-ligand bonds, the distribution of electron density within the molecule, and the energies of the frontier molecular orbitals.
Researchers utilize DFT to optimize the geometry of the complexes and to calculate global reactivity descriptors. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. A large HOMO-LUMO gap generally implies higher stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, are instrumental in visualizing the charge distribution and identifying the regions susceptible to electrophilic and nucleophilic attack. researchgate.net These maps reveal the electron-rich and electron-poor areas of the molecule, clarifying how the ligand's donor atoms interact with the metal's acceptor orbitals.
Furthermore, spectroscopic techniques provide experimental data that can be correlated with theoretical findings. Infrared (IR) spectroscopy, for instance, confirms coordination by showing shifts in the vibrational frequencies of the ligand upon complexation and by revealing new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. researchgate.net In some studies, new absorption bands in the 520–526 cm⁻¹ range are assigned to the ν(Cu–N) stretching vibration, which are absent in the free ligand's spectrum, confirming the formation of a coordination bond. rsc.org These experimental observations validate the theoretical models of bonding.
Table 1: Representative Spectroscopic Data for Metal-Ligand Bond Analysis
| Complex Type | Spectroscopic Method | Key Finding | Implication for Electronic Structure | Reference |
|---|---|---|---|---|
| Cu(II) complexes with (E)-4-(2-((pyridin-2-yl)methylene)hydrazinyl)quinazoline derivatives | IR Spectroscopy | Appearance of new bands around 522-565 cm⁻¹ and 448-495 cm⁻¹ | Assigned to M-O and M-N stretching vibrations, confirming coordination. | researchgate.net |
| Cu(II) mixed-ligand complexes | IR Spectroscopy | Medium intensity band in the 520–526 cm⁻¹ region | Assigned to ν(Cu–N) vibration, not present in the free ligand. | rsc.org |
Ligand Field Theory and Molecular Orbital Theory Applications in Complex Stability
Ligand Field Theory (LFT) and Molecular Orbital Theory (MOT) are fundamental frameworks for describing the electronic structure and predicting the stability of transition metal complexes. wikipedia.orgfiveable.me LFT, an extension of crystal field theory, describes how the interaction between the metal's d-orbitals and the ligand's orbitals removes the degeneracy of the d-orbitals. libretexts.org The nature and magnitude of this splitting are dependent on the geometry of the complex and the strength of the ligand field.
For octahedral complexes of this compound derivatives, such as those formed with Ni(II) and Co(II), the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.orgresearchgate.netrsc.org Ligand-field spectra of copper(II) compounds have been used to show they adopt a tetragonal structure in donor solvents. researchgate.net The energy separation between these levels, denoted as Δo (the ligand field splitting parameter), is a measure of the ligand field strength. Strong-field ligands cause a larger split, which can lead to low-spin complexes where electrons preferentially pair up in the lower-energy t₂g orbitals. fiveable.me
Molecular Orbital Theory provides a more comprehensive and detailed model of bonding by considering the covalent interactions between metal and ligand orbitals. libretexts.org It describes the formation of bonding, antibonding, and non-bonding molecular orbitals from the linear combination of atomic orbitals (LCAO). solubilityofthings.com
In a typical octahedral complex involving a ligand like a this compound derivative, the ligand's filled sigma-donor orbitals overlap with the metal's s, p, and eg d-orbitals to form sigma bonding and antibonding molecular orbitals. The ligand's lone pairs populate the lower-energy bonding MOs, which are primarily ligand in character. libretexts.org The corresponding antibonding orbitals (eg) are higher in energy, primarily metal in character, and are destabilized. libretexts.orglibretexts.org The metal's t₂g orbitals (dxy, dxz, dyz) can interact with ligand π-orbitals. If the ligand has filled π-orbitals, it can act as a π-donor, which tends to decrease Δo. Conversely, if the ligand has empty π orbitals (as is common in ligands with aromatic rings like quinazoline (B50416) and pyridine), it can act as a π-acceptor. This π-back-bonding involves the donation of electron density from the metal's filled t₂g orbitals to the ligand's empty π* orbitals. wikipedia.org This interaction strengthens the metal-ligand bond and increases the ligand field splitting (Δo), thereby enhancing the stability of the complex.
The stability of these complexes is thus a direct consequence of the net energy decrease resulting from the formation of these molecular orbitals. The tridentate coordination of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline derivatives via quinazoline, hydrazone, and pyridine (B92270) nitrogen atoms creates stable five-membered chelate rings, which further enhances the thermodynamic stability of the resulting complexes. rsc.orgdoi.org
Table 2: Coordination Geometry and Theoretical Implications for this compound Derivative Complexes
| Metal Ion | General Formula | Coordination Geometry | Theoretical Implication | Reference |
|---|---|---|---|---|
| Ni(II), Co(II) | [M(L)₂]²⁺ | Distorted Octahedral | d-orbital splitting into t₂g and eg levels; stability influenced by ligand field strength (Δo). | researchgate.netnih.gov |
| Cu(II) | [Cu(L)Cl₂] | Tetragonal / Distorted Square Pyramidal | Jahn-Teller distortion is expected; complex d-orbital splitting pattern. | rsc.orgnih.gov |
| Zn(II), Cd(II) | [M(L)₂]²⁺, [Cd(L)(Cl)₂] | Distorted Octahedral / Tetrahedral | d¹⁰ configuration; stability is driven by electrostatic and covalent interactions without ligand field stabilization energy. | researchgate.netnih.govresearchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Detailed Molecular Architecture
Conformational Analysis and Tautomeric Forms within Crystal Lattices
The structure of 2-Hydrazinylquinazoline allows for the existence of different tautomers, which are isomers that readily interconvert. The primary tautomerism observed is between the hydrazinyl and hydrazono forms. While these forms may coexist in an equilibrium in solution, X-ray crystallography captures the predominant form present in the crystal lattice. Studies on similar quinazoline (B50416) derivatives have shown that the hydrazone tautomer is often favored in the solid state, a preference that is frequently stabilized by the formation of intermolecular hydrogen bonds. unifr.ch
The quinazoline ring itself is largely planar, but the hydrazinyl substituent introduces a degree of conformational flexibility. The specific orientation of this group in the crystal is dictated by factors that minimize steric hindrance and maximize favorable intermolecular packing forces.
Intermolecular Interactions and Crystal Packing Studies
The crystal packing of this compound is heavily influenced by non-covalent interactions, particularly hydrogen bonds. sciforum.net The N-H groups of the hydrazinyl moiety can act as hydrogen bond donors, while the nitrogen atoms within the quinazoline ring can serve as acceptors. These interactions are fundamental to the formation of stable, extended networks in the crystal, such as dimers or chains. rsc.orgmdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Elucidation of Complex Molecular Structures and Stereochemistry
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the different types of protons and carbons in the molecule. acs.org The ¹H NMR spectrum of this compound would display characteristic signals for the aromatic protons of the quinazoline ring and for the protons of the hydrazinyl group. rjptonline.org Similarly, the ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. rjptonline.orgbas.bg
To establish the precise connectivity between atoms, two-dimensional (2D) NMR experiments are employed. bas.bglibretexts.org Correlation Spectroscopy (COSY) helps to identify protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. libretexts.orghmdb.ca These advanced techniques are invaluable for the unambiguous assignment of all NMR signals and the complete elucidation of the molecular structure. nih.gov
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) Range | Description |
|---|---|---|---|
| ¹H | 1D NMR | 7.0 - 8.5 | Aromatic protons on the quinazoline ring. |
| ¹H | 1D NMR | 4.0 - 6.0 (broad) | Protons of the NH-NH₂ group, often broad due to exchange. |
| ¹³C | 1D NMR | 110 - 150 | Aromatic carbons of the quinazoline ring. |
| ¹³C | 1D NMR | ~160 | Carbon atom (C2) attached to the hydrazinyl group. |
| ¹H-¹H | COSY | N/A | Correlations between adjacent aromatic protons. |
| ¹H-¹³C | HSQC | N/A | Correlations between protons and their directly bonded carbons. |
Dynamic NMR for Conformational Exchange and Rotational Barriers
Dynamic NMR (DNMR) is a specialized technique used to study molecular motions, such as the rotation around single bonds that may be restricted. montana.edu In this compound, rotation around the C-N bond connecting the hydrazinyl group to the quinazoline ring can be investigated using DNMR. mdpi.comnih.gov
By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden and eventually merge into a single averaged signal. montana.edu The temperature at which this merging occurs, known as the coalescence temperature, allows for the calculation of the energy barrier to rotation, providing valuable insight into the molecule's conformational flexibility in solution. nih.govmdpi.com
Mass Spectrometry for Complex Structural Elucidation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical method that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. youtube.com
For this compound, the mass spectrum would show a molecular ion peak (M⁺) that corresponds to its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, which in turn allows for the confirmation of the compound's elemental formula.
Computational and Theoretical Chemistry Studies of 2 Hydrazinylquinazoline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules from first principles. arxiv.org DFT has become a popular method in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. rsc.org
Geometry Optimization and Electronic Structure Determination
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.orgstackexchange.com For 2-hydrazinylquinazoline, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. stackexchange.com This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.
Various DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p), def2-TZVP) can be employed for this purpose. nsf.gov The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data where available. nsf.gov
Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical for understanding the molecule's reactivity. A small HOMO-LUMO energy gap typically suggests high chemical reactivity and low kinetic stability.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how this compound might interact with other molecules or biological targets.
| Parameter | Description | Typical Calculation Method |
|---|---|---|
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | DFT/B3LYP/6-311++G(d,p) |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. | DFT/B3LYP/6-311++G(d,p) |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular orbital, indicating the ability to accept electrons. | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO, related to chemical reactivity and stability. | Calculated from EHOMO and ELUMO |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | DFT/B3LYP/6-311++G(d,p) |
Prediction of Vibrational and Electronic Spectra
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. The calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of a geometry optimization followed by a frequency calculation. nih.gov These calculations not only help in the assignment of experimental spectral bands to specific molecular vibrations (e.g., N-H stretch, C=N stretch) but also confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis spectra). This method calculates the energies of electronic transitions from the ground state to various excited states. libretexts.orgscm.com The results, including the transition energies (wavelengths) and their corresponding oscillator strengths (intensities), provide a theoretical UV-Vis spectrum that can aid in the interpretation of experimental data.
| Spectral Type | Calculated Parameter | Significance |
|---|---|---|
| Infrared (IR) | Vibrational Frequencies (cm-1) | Corresponds to specific bond stretching, bending, and torsional motions. Used to identify functional groups. |
| Infrared (IR) | IR Intensities | Predicts the strength of the absorption for each vibrational mode. |
| UV-Visible | Excitation Wavelength (λmax, nm) | Predicts the wavelength of maximum absorption for electronic transitions (e.g., π→π, n→π). |
| UV-Visible | Oscillator Strength (f) | A dimensionless quantity that represents the intensity of an electronic transition. |
Reaction Mechanism Modeling and Energy Profile Calculations
Theoretical chemistry provides powerful tools to investigate the pathways of chemical reactions. polimi.it For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By modeling a proposed reaction, chemists can locate the transition state (TS) structures, which are the energy maxima along the reaction coordinate. faccts.de
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic description, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and intermolecular interactions of this compound, particularly in a biological context.
Conformational Space Exploration and Tautomeric Equilibria Analysis
The hydrazinyl group of this compound introduces rotational flexibility, meaning the molecule can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface scan.
Additionally, this compound can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For instance, the hydrazinyl group could potentially tautomerize with the quinazoline (B50416) ring system. Computational methods can be used to calculate the relative energies of these different tautomers, predicting which form is most stable under given conditions (e.g., in the gas phase or in a solvent). sapub.orgrsc.org Understanding the dominant tautomeric form is critical as different tautomers can have vastly different chemical properties and biological activities.
In Silico Studies of Molecular Interactions (e.g., Molecular Docking for Ligand-Biomolecule Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govscielo.br This method is a cornerstone of computer-aided drug design. tubitak.gov.tr
The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity for numerous generated poses. The results can predict the most likely binding mode and provide a binding energy score, which indicates the strength of the interaction. scielo.br
Emerging Research Areas and Future Directions
2-Hydrazinylquinazoline as a Core Building Block in Advanced Organic Synthesis
The development of "next generation synthesis" aims to create complex functional molecules from simpler building blocks through direct and highly selective coupling reactions. riken.jp In this context, this compound serves as a valuable scaffold in the generation of diverse molecular libraries and as a precursor to novel heterocyclic systems with significant biological potential.
Scaffold for Combinatorial Library Design
Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules, known as a combinatorial library. rsc.orgrsc.org The core of this approach is the use of a common molecular framework, or scaffold, which can be systematically modified with various substituents. chemaxon.com this compound is an ideal scaffold for this purpose due to the reactive nature of the hydrazinyl group, which allows for the attachment of a wide range of chemical moieties.
The generation of virtual compound libraries through scaffold-based enumeration allows for the exploration of vast chemical spaces. chemaxon.com By using this compound as the core structure, researchers can design libraries of compounds with diverse functionalities. This approach is instrumental in identifying new lead compounds for drug development. Computational tools can further aid in the design of these libraries by predicting the properties of the virtual molecules, such as their potential biological activity and drug-likeness. rsc.org
Precursors for Novel Bioactive Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. ijsrtjournal.com Many approved drugs are based on heterocyclic structures. This compound serves as a key starting material for the synthesis of a variety of novel heterocyclic systems with promising biological activities. benthamscience.comastate.edu
The hydrazinyl moiety of this compound is a versatile functional group that can participate in a range of chemical reactions to form new rings. For instance, it can be reacted with various electrophiles to construct fused heterocyclic systems, such as triazoloquinazolines. Research has shown that derivatives of this compound can be used to synthesize compounds with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netresearchgate.net
For example, the reaction of 2-chloro-4-hydrazinylquinazoline (B2550126) with trifluoroacetic acid is a key step in the synthesis of certain triazolo[4,3-c]quinazolines. plos.org Some of these compounds have been investigated for their ability to inhibit topoisomerase II, an enzyme crucial for cell division, and have shown potential as anticancer agents. plos.org Furthermore, the condensation of this compound derivatives with other heterocyclic building blocks, such as 1,3,4-thiadiazoles, has led to the creation of novel quinazolin-4-amine (B77745) derivatives with antimicrobial properties. researchgate.netrjptonline.org
Potential in Functional Materials Design
The unique structural and electronic properties of this compound also make it a promising candidate for the design of functional materials. These materials have specific properties that can be tailored for a variety of applications, from catalysis to electronics.
Ligands for Metal-Organic Frameworks and Coordination Polymers
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgbldpharm.com These materials have exceptionally high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. wikipedia.orgbldpharm.com Coordination polymers are similar extended structures formed through the coordination of metal ions with organic linkers. wikipedia.org
The nitrogen atoms within the quinazoline (B50416) ring and the hydrazinyl group of this compound and its derivatives can act as coordination sites for metal ions. rsc.org This allows these molecules to function as ligands in the construction of MOFs and coordination polymers. rsc.orgmdpi.com By carefully selecting the metal ion and modifying the this compound ligand, it is possible to design materials with specific network structures and properties. bldpharm.com
For instance, derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline have been used to synthesize coordination complexes with various transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). researcher.liferesearchgate.netrsc.orgresearchgate.net These complexes have shown interesting biological activities, such as the ability to interact with DNA and act as antioxidants. researcher.lifersc.orgrsc.org The ability to form stable complexes with a range of metals highlights the potential of this compound-based ligands in creating functional coordination materials. nih.govrsc.org
Building Blocks for Polymeric and Supramolecular Systems
Polymeric and supramolecular systems are large, ordered structures formed from the assembly of smaller molecular building blocks. fu-berlin.dersc.orgmdpi.com These systems are held together by non-covalent interactions, such as hydrogen bonding and π-stacking. mdpi.com The design of such systems is a rapidly growing area of research with potential applications in drug delivery, sensing, and materials science. fu-berlin.demdpi.commdpi.com
The aromatic nature of the quinazoline ring system and the hydrogen-bonding capabilities of the hydrazinyl group make this compound an excellent building block for the construction of polymeric and supramolecular assemblies. The ability of hydrazone derivatives to form stable complexes with metals also opens up possibilities for creating metallo-supramolecular structures. researchgate.net
The self-assembly of these building blocks can lead to the formation of well-defined nanostructures, such as nanofibers and vesicles. fu-berlin.demdpi.com The properties of these supramolecular systems can be tuned by modifying the structure of the this compound monomer. mdpi.com
Future Methodological Developments in Synthesis and Catalysis
Future research in the field of this compound is likely to focus on the development of more efficient and sustainable synthetic methods. This includes the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts. mdpi.com
The development of novel catalytic systems for the synthesis and functionalization of this compound and its derivatives is an active area of research. mdpi.com This includes the use of earth-abundant metal catalysts and the development of catalytic reactions that proceed with high atom economy. riken.jp For instance, research into copper-mediated methoxylation reactions involving quinazoline derivatives has shown how metal catalysis can influence the structure and potential biological activity of these molecules. rsc.org
Furthermore, advancements in synthetic methodologies, such as microwave-assisted synthesis, can lead to faster reaction times and improved yields of this compound derivatives. researchgate.net The continued exploration of new synthetic routes and catalytic processes will undoubtedly expand the chemical space accessible from this versatile building block and pave the way for new discoveries in medicine and materials science.
Novel Catalytic Systems for this compound Transformations
The transformation of the this compound scaffold into more complex molecules is a central theme in its research trajectory. Modern catalysis offers a powerful toolkit to achieve this, moving beyond classical methods toward more atom-economical and environmentally benign alternatives. researchgate.net Research is increasingly focused on transition-metal-catalyzed and organocatalytic systems that offer high selectivity and efficiency under mild conditions. nih.govfrontiersin.org
Transition metal catalysis remains a cornerstone for the synthesis and functionalization of quinazoline derivatives. frontiersin.org Catalysts based on earth-abundant metals like iron and cobalt are gaining prominence as cost-effective and greener alternatives to precious metals. researchgate.netfrontiersin.org For instance, iron-catalyzed acceptorless dehydrogenative coupling (ADC) of (2-aminophenyl)methanols with benzamides has been shown to be an atom-economical, environmentally benign route to quinazolines. researchgate.netfrontiersin.org Similarly, cobalt catalysts have demonstrated high activity in the ligand-free synthesis of quinazolines from 2-aminobenzyl alcohols and nitriles. researchgate.netfrontiersin.org Copper-catalyzed reactions are also widely explored for constructing the quinazoline core through various tandem or one-pot processes, valued for their operational simplicity and tolerance of diverse functional groups. frontiersin.orgmdpi.com
A significant area of development is the direct functionalization of the quinazoline core or its substituents. For this compound, the hydrazinyl moiety is a prime target for transformations such as N-alkylation. Ruthenium(II) complexes have emerged as highly efficient catalysts for the N-alkylation of heterocyclic amines with alcohols, proceeding through a "borrowing hydrogen" mechanism. researchgate.net This method is clean, convenient, and provides a direct route to N-alkylated products, which could be readily applied to modify the hydrazinyl group of this compound. researchgate.net
Beyond metal-based systems, organocatalysis presents a transition-metal-free approach, mitigating concerns about metal contamination in final products, which is particularly crucial in pharmaceutical applications. nih.gov Brønsted acids like p-toluenesulfonic acid (p-TSA) and organocatalysts such as triethanolamine (B1662121) (TEOA) have been successfully employed in the synthesis of quinazolinones under mild or even solvent-free conditions. nih.gov Furthermore, metal-free catalytic systems, such as molecular iodine in DMSO, have been developed for oxidative C-H amination and other coupling reactions, offering an environmentally friendly pathway to functionalized quinazolines. mdpi.com
The table below summarizes representative novel catalytic systems applicable to the synthesis and transformation of quinazoline derivatives.
| Catalyst System | Reaction Type | Substrates | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Mn(I) Complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Primary amides | Direct synthesis of 2-substituted quinazolines. | 58-81% | mdpi.com |
| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Nitriles | Ligand-free, cost-effective catalyst, mild conditions. | Up to 95% | frontiersin.org |
| FeCl₂·4H₂O | Acceptorless Dehydrogenative Coupling | (2-Aminophenyl)methanols, Benzamides | Atom-economical, environmentally benign. | 43-92% | frontiersin.org |
| CuI | Tandem C-N Coupling/Cyclization | 1-(2-bromophenyl)-methanamines, Amidines | Tolerates a wide range of functional groups. | 43-90% | mdpi.com |
| Ru(II) Complexes | N-Alkylation | Heterocyclic amines, Alcohols | Clean and practical route via hydrogen borrowing. | Up to 99% | researchgate.net |
| Iodine/DMSO | Oxidative C-H Amination | Alkyl azaarenes, N-sources | Metal-free, environmentally friendly, uses O₂ as terminal oxidant. | Up to 94% | mdpi.com |
Exploration of Flow Chemistry and Continuous Synthesis Approaches
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. beilstein-journals.orgresearchgate.net This technology is particularly advantageous for the synthesis of active pharmaceutical ingredients (APIs) and key intermediates like this compound. beilstein-journals.org Flow chemistry involves pumping reactants through a network of tubes or channels, where reactions occur within a continuously flowing stream. mit.edu
The primary advantages of continuous synthesis include superior control over reaction parameters such as temperature, pressure, and residence time. mit.educam.ac.uk The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, enabling the safe execution of highly exothermic reactions. cam.ac.uk It also allows for the generation and immediate use of unstable or hazardous intermediates, which would be difficult to handle in large quantities in a batch reactor. cam.ac.uk
For the synthesis of quinazoline derivatives, flow chemistry offers a promising avenue for process optimization. For example, the synthesis of 2-substituted quinazolin-4(3H)-ones has been demonstrated using a continuous flow approach involving the reaction of 2-aminobenzamide (B116534) and epoxides. organic-chemistry.org This method led to significantly faster reaction times and higher yields compared to conventional batch processing. organic-chemistry.org The ability to rapidly screen and optimize reaction conditions using Design of Experiments (DoE) is another powerful feature of flow systems, accelerating process development. researchgate.net
Future research will likely focus on developing a complete, multi-step continuous process for this compound and its derivatives. This "end-to-end" synthesis could integrate reaction, work-up, and purification steps into a single, automated platform. beilstein-journals.org Such a system would start from simple, readily available precursors and deliver the final, purified product, minimizing manual handling and improving reproducibility. The modular nature of flow chemistry equipment allows for flexible system assembly from affordable, off-the-shelf components like pumps, reactor coils, and back-pressure regulators, making the technology accessible for both academic research and industrial production. mit.edu
The table below outlines a conceptual application of flow chemistry for a key step in quinazoline synthesis, illustrating the typical parameters that are controlled.
| Reaction | Reactor Type | Temperature | Residence Time | Key Advantages | Reference |
|---|---|---|---|---|---|
| Synthesis of Quinazolin-4(3H)-ones from 2-aminobenzamide and epoxides | Heated Tubular Reactor Coil | Controlled via heating unit (e.g., 100°C) | Tunable (e.g., 15 min) | Faster reaction, higher yields, improved safety and scalability. | beilstein-journals.orgorganic-chemistry.org |
| SNAr Reaction for Heterocycle Synthesis | Microreactor or Tube Reactor | 30-70°C | 0.5-3.5 minutes | Rapid optimization using DoE, efficient process control. | researchgate.net |
Q & A
Q. What methodologies resolve conflicting toxicity profiles of this compound in different studies?
- Methodological Answer :
- Tiered Toxicity Testing :
- In Vitro : Perform Ames tests for mutagenicity and hemolysis assays .
- In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to determine LD .
- Metabolite Profiling : Identify toxic metabolites (e.g., hydrazine derivatives) using hepatocyte incubation and LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
